molecular formula C8H6N2OS B3284572 6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one CAS No. 78784-78-8

6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B3284572
CAS RN: 78784-78-8
M. Wt: 178.21 g/mol
InChI Key: USSZYBGSHQIXSX-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 6-(thiophen-3-yl)pyridine-3-carbaldehyde, has a molecular weight of 189.24 and is a solid at room temperature .

Mechanism of Action

The exact mechanism of action of 6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in cellular signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to possess anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also possesses excellent fluorescence properties, making it an ideal candidate for use in imaging studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one. One area of research involves the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research involves the modification of this compound to improve its solubility and reduce its toxicity. Finally, this compound may be investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

6-(Thiophen-3-yl)-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging biological systems. This compound has been shown to possess excellent fluorescence properties, making it an ideal candidate for use in imaging studies. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For a related compound, 6-(Thiophen-3-yl)nicotinonitrile, precautions include avoiding heat, sparks, open flames, and hot surfaces, and not spraying on an open flame or other ignition source .

properties

IUPAC Name

3-thiophen-3-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZYBGSHQIXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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